Notoamide C is derived from various fungal species, notably Aspergillus versicolor and Aspergillus nidulans. These fungi are known to produce a variety of secondary metabolites, including notoamides, which exhibit diverse biological properties.
Notoamide C is classified as an indole alkaloid, characterized by its indole structure and specific functional groups that contribute to its chemical reactivity and biological activity.
The synthesis of Notoamide C can be approached through various methods, including total synthesis and biosynthetic pathways. One notable method involves the use of palladium-catalyzed reactions for the formation of complex structures. The biosynthetic pathway typically involves feeding experiments with labeled precursors, such as doubly labeled notoamide E, which helps trace the incorporation of carbon atoms into the final product.
Notoamide C has a complex molecular structure that includes an indole core and various substituents. The specific stereochemistry and functional groups play a crucial role in its biological activity.
The molecular formula for Notoamide C is , with a molecular weight of approximately 283.35 g/mol. The compound exhibits characteristic spectral data in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structure.
Notoamide C participates in several chemical reactions typical for indole alkaloids. These include oxidation reactions facilitated by enzymes such as NotB, which is an FAD-dependent oxidase that catalyzes the formation of specific products from substrates like notoamide precursors .
The mechanism by which Notoamide C exerts its biological effects is not fully elucidated but is believed to involve interactions with cellular targets influenced by its structural features. The compound's ability to modulate biological pathways could be linked to its capacity to form hydrogen bonds or interact with specific receptors.
Research indicates that Notoamide C may possess antimicrobial properties, although detailed studies on its mechanism at the molecular level are still ongoing.
Notoamide C is typically characterized as a white crystalline solid. Its melting point and solubility characteristics vary based on the solvent used for crystallization.
Notoamide C has potential applications in pharmacology due to its biological activities. It has been studied for its antimicrobial effects and may serve as a lead compound for developing new therapeutic agents against various diseases. Additionally, it provides insights into fungal metabolism and secondary metabolite biosynthesis, contributing to our understanding of natural product chemistry.
Notoamide C belongs to the bicyclo[2.2.2]diazaoctane family of fungal indole alkaloids, biosynthesized from conserved molecular scaffolds. These compounds derive from three core building blocks: L-tryptophan, a cyclic amino acid (typically L-proline), and isoprene units (dimethylallyl pyrophosphate, DMAPP). The initial steps involve non-ribosomal peptide synthetase (NRPS)-mediated dipeptide formation, followed by reverse prenylation at the tryptophan C2 position to yield deoxybrevianamide E. This intermediate undergoes oxidative modifications to generate the pyranoindole or oxindole systems characteristic of advanced metabolites like Notoamide C [2] [7].
Notoamide E serves as a critical branch point in notoamide biosynthesis. Isotope labeling studies reveal its transient accumulation in Aspergillus cultures, appearing on day 5 of fermentation and disappearing by day 6. This kinetic profile suggests rapid enzymatic conversion to downstream metabolites. Synthetic doubly ¹³C-labeled Notoamide E fed to Aspergillus versicolor showed 6.2% incorporation into Notoamide C and 6.0% into Notoamide D, confirming its role as a direct precursor. Notably, excess Notoamide E disrupts native metabolic flux, diverting biosynthesis toward atypical products like 3-epi-Notoamide C and Notoamides E2–E4 [1] [8].
Table 1: Isotopic Incorporation of Labeled Notoamide E in Aspergillus spp.
Metabolite | % Incorporation | Fungal Strain | Observed Products |
---|---|---|---|
Notoamide C | 6.2% | A. versicolor NRRL 35600 | Labeled C-12, C-17 |
Notoamide D | 6.0% | A. versicolor NRRL 35600 | Labeled C-12, C-17 |
3-epi-Notoamide C | Trace | Marine Aspergillus sp. | Diastereomer (yield 4× higher than Notoamide C) |
Stephacidin A | 0% | Both strains | Unlabeled trace amounts |
The bicyclo[2.2.2]diazaoctane core of Notoamide C is hypothesized to form via an enzyme-triggered intramolecular hetero-Diels-Alder (IMDA) reaction. This cyclization converts an achiral azadiene intermediate (derived from oxidation of deoxybrevianamide E) into the stereodefined bicyclic system. Computational and biomimetic synthetic studies support the feasibility of this pericyclic step, though enzymatic acceleration is likely essential in vivo [5] [7].
A key unresolved question is the origin of stereoselectivity in the IMDA step. The isolation of antipodal metabolites (e.g., (+)- versus (−)-stephacidin A) from different Aspergillus strains implies species-specific Diels-Alderases. These hypothetical enzymes would enforce enantioselectivity during cyclization. Genetic analyses of not gene clusters reveal conserved oxidoreductases (e.g., NotB) that may orchestrate this step, though direct biochemical validation remains elusive [5] [7].
Feeding experiments with [¹³C₂]-Notoamide E in Aspergillus versicolor demonstrated specific labeling at C-12 and C-17 of Notoamide C and D, as detected by ¹³C NMR (δ 165.4 and 169.9 ppm) and ESI-MS. The intact incorporation of the dual-labeled unit confirms Notoamide E as a late-stage intermediate. However, the absence of labeling in bicyclic metabolites like stephacidin A indicates a metabolic branch point at Notoamide E [1] [8].
Comparative studies between marine-derived Aspergillus sp. and terrestrial A. versicolor reveal strain-dependent metabolic processing. While both strains convert Notoamide E to Notoamide C/D, A. versicolor additionally produces enantiomeric bicyclic alkaloids (e.g., (+)-notoamide B) without precursor incorporation. This suggests divergent post-Notoamide E pathways, possibly due to differing Diels-Alderase specificity or competing oxidases. Notably, 6-hydroxydeoxybrevianamide E incorporates only into dead-end products (e.g., notoamide J) in both strains, highlighting the exclusivity of Notoamide E in bicyclic alkaloid formation [4] [7].
Table 2: Enzymatic Steps in Notoamide C Biosynthesis Across Fungal Strains
Enzymatic Step | Marine Aspergillus sp. | A. versicolor | Key Evidence |
---|---|---|---|
Reverse Prenylation | NotC enzyme | NotC′ enzyme (87% identity) | Gene knockout abolishes alkaloid production |
Azadiene Formation | FAD-dependent oxidase (NotB) | NotB′ (88% identity) | ¹³C-labeling in azadiene intermediates |
IMDA Cyclization | Putative Diels-Alderase (unid.) | Enantiocomplementary enzyme | Antipodal metabolites isolated |
Pinacol Rearrangement | NotD? | NotD′? | Forms spiro-oxindole in Notoamide C |
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